Cas no 850991-33-2 ((5-Phenoxypyridin-3-yl)boronic acid)

(5-Phenoxypyridin-3-yl)boronic acid is a boronic acid derivative featuring a phenoxypyridine scaffold, commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid functional group enables efficient formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The phenoxypyridine moiety enhances stability and reactivity, making it suitable for applications in pharmaceutical and agrochemical research. This compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its well-defined structure and consistent purity ensure reliable performance in complex synthetic pathways. Careful handling under inert conditions is recommended to preserve its reactivity.
(5-Phenoxypyridin-3-yl)boronic acid structure
850991-33-2 structure
Product Name:(5-Phenoxypyridin-3-yl)boronic acid
CAS No:850991-33-2
MF:C11H10BNO3
MW:215.013002872467
MDL:MFCD09907982
CID:706836
PubChem ID:53401497
Update Time:2025-10-21

(5-Phenoxypyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Phenoxypyridin-3-yl)boronic acid
    • (5-PHENOXY-3-PYRIDINYL)BORONIC ACID
    • 5-Phenoxypyridine-3-boronic acid
    • 5-PHENOXYPYRIDINE-3-BORONIC ACID PINACOL ESTER
    • Boronicacid, B-(5-phenoxy-3-pyridinyl)-
    • 5-phenoxy-3-pyridinylboronic acid
    • B-(5-Phenoxy-3-pyridinyl)boronic acid (ACI)
    • Boronic acid, (5-phenoxy-3-pyridinyl)- (9CI)
    • (5-Phenoxy-3-pyridyl)boronic acid
    • FT-0723246
    • BXGLMPPRPDSZPL-UHFFFAOYSA-N
    • 850991-33-2
    • FD10223
    • A850816
    • DTXSID80694926
    • MFCD09907982
    • J-501611
    • 5-PHENOXYPYRIDIN-3-YLBORONIC ACID
    • AKOS016010821
    • AS-55671
    • SCHEMBL2080014
    • AMY32833
    • CS-0060562
    • 5-Phenoxypyridine-3-boronicacid
    • 5-PHENOXY-3-PYRIDINYL)BORONICACID
    • DB-076251
    • MDL: MFCD09907982
    • Inchi: 1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H
    • InChI Key: BXGLMPPRPDSZPL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=NC=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 215.07500
  • Monoisotopic Mass: 215.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 215.01
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.293
  • Boiling Point: 419.321 °C at 760 mmHg
  • Flash Point: 207.398 °C
  • PSA: 62.58000
  • LogP: 0.55370

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(5-Phenoxypyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:850991-33-2)(5-Phenoxypyridin-3-yl)boronic acid
Order Number:A850816
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:33
Price ($):207.0/994.0
Email:sales@amadischem.com

Additional information on (5-Phenoxypyridin-3-yl)boronic acid

Recent Advances in the Application of (5-Phenoxypyridin-3-yl)boronic acid (CAS: 850991-33-2) in Chemical Biology and Pharmaceutical Research

The compound (5-Phenoxypyridin-3-yl)boronic acid (CAS: 850991-33-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a boronic acid derivative, it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including drug candidates. Recent studies have highlighted its utility in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

One of the most notable applications of (5-Phenoxypyridin-3-yl)boronic acid is its incorporation into proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to degrade specific target proteins, offering a promising approach for drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a PROTAC molecule incorporating (5-Phenoxypyridin-3-yl)boronic acid in selectively degrading oncogenic proteins, thereby inhibiting tumor growth in preclinical models.

In addition to its role in PROTACs, (5-Phenoxypyridin-3-yl)boronic acid has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and boronic acid derivatives have shown enhanced binding affinity and selectivity. A recent study in Bioorganic & Medicinal Chemistry Letters reported the successful use of this compound in the synthesis of a new class of tyrosine kinase inhibitors, which exhibited potent activity against resistant cancer cell lines.

Beyond oncology, (5-Phenoxypyridin-3-yl)boronic acid has also been investigated for its potential in antimicrobial drug development. Boronic acids are known to inhibit bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance. A 2022 publication in Antimicrobial Agents and Chemotherapy highlighted the compound's ability to enhance the efficacy of existing antibiotics when used in combination, offering a potential strategy to combat multidrug-resistant pathogens.

The chemical properties of (5-Phenoxypyridin-3-yl)boronic acid, including its stability and reactivity, make it an attractive candidate for further research. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, as detailed in a 2023 article in Organic Process Research & Development. These improvements are expected to facilitate its broader application in drug discovery and development.

In conclusion, (5-Phenoxypyridin-3-yl)boronic acid (CAS: 850991-33-2) represents a valuable tool in modern chemical biology and pharmaceutical research. Its diverse applications, from PROTACs to kinase inhibitors and antimicrobial agents, underscore its potential to address unmet medical needs. Ongoing research and development efforts are likely to uncover additional therapeutic uses, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850991-33-2)(5-Phenoxypyridin-3-yl)boronic acid
A850816
Purity:99%/99%
Quantity:1g/5g
Price ($):207.0/994.0
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